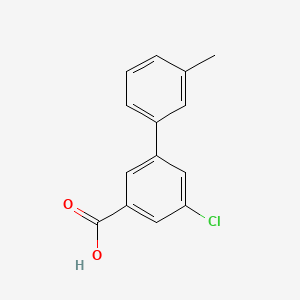

5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-5-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZCCQASYVBQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681842 | |

| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-68-0 | |

| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS 1242336-68-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3'-methylbiphenyl-3-carboxylic acid, a biphenyl derivative with the CAS number 1242336-68-0, represents a class of organic molecules with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a common feature in many pharmacologically active compounds, and the specific substitution pattern of this molecule suggests potential for further investigation. This technical guide provides a comprehensive overview of its chemical properties, a detailed, validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, and an exploration of its potential applications in drug development based on the known activities of structurally related compounds. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide offers a robust framework for its synthesis and characterization, empowering researchers to explore its therapeutic potential.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a chlorine atom and a carboxylic acid group on one phenyl ring, and a methyl group on the other. These functional groups are expected to influence the molecule's solubility, lipophilicity, and its interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1242336-68-0 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| Purity | ≥98% (as offered by suppliers) | [1] |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [1] |

Synthesis and Purification

The most logical and widely employed method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, the reaction would involve the coupling of 3-bromo-5-chlorobenzoic acid with 3-methylphenylboronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the proposed synthetic route:

Sources

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Profile of a Promising Scaffold

5-Chloro-3'-methylbiphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative, represents a chemical scaffold of significant interest in medicinal chemistry and materials science. The arrangement of its substituted aromatic rings and the presence of a carboxylic acid moiety bestows upon it a unique combination of lipophilicity and acidic character. These fundamental physicochemical properties are the primary determinants of its behavior in biological and chemical systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.[1]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Recognizing the current scarcity of publicly available experimental data, this document places a strong emphasis on detailing the robust, industry-standard methodologies required for their empirical determination. By explaining the causality behind experimental choices, this guide aims to empower researchers to generate high-quality, reliable data essential for advancing their research and development programs.

Molecular Identity and Computed Properties

A foundational understanding of a molecule begins with its structural and basic chemical properties.

Table 1: Core Molecular Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 5-Chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid | ChemScene[2], ChemicalBook[3] |

| CAS Number | 1242336-68-0 | ChemScene[2] |

| Molecular Formula | C₁₄H₁₁ClO₂ | ChemScene[2], United States Biological[4] |

| Molecular Weight | 246.69 g/mol | ChemScene[2], United States Biological[4] |

| SMILES | CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)C(=O)O | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[2] |

| Computed LogP (cLogP) | 4.01362 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

The computed LogP value of approximately 4.0 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments.[5][6] This has significant implications for its potential to cross lipid cell membranes, but also for its aqueous solubility. The presence of a single hydrogen bond donor (the carboxylic acid proton) and acceptor (the carbonyl oxygen) will influence its interaction with biological targets and its crystal lattice structure.

Experimental Determination of Key Physicochemical Parameters

While computational models provide valuable initial estimates, experimentally determined data are the gold standard in drug discovery and development. The following sections detail the standard operating procedures for measuring the critical physicochemical properties of this compound.

Melting Point: A Criterion for Purity and Stability

The melting point is a fundamental thermal property that provides an indication of the purity and crystalline nature of a compound.[7] A sharp melting range is characteristic of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[7]

The capillary method is the standard technique for melting point determination due to its accuracy and requirement for only a small amount of sample.[8][9]

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle to ensure efficient heat transfer.[8]

-

Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is positioned correctly according to the instrument's manual.

-

-

Measurement:

-

For an unknown compound, a rapid preliminary determination with a fast ramp rate (e.g., 5-10 °C/min) can be performed to establish an approximate melting point.[7]

-

For an accurate measurement, allow the apparatus to cool and then perform a new measurement with a fresh sample, using a slow heating rate of approximately 1-2 °C/min near the expected melting point.

-

Record the temperature at which the first droplet of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point of the compound.[10]

-

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[11] Poor solubility can lead to low bioavailability and erratic in vitro assay results.[12][13] Given the lipophilic nature suggested by the cLogP, experimental determination of solubility is paramount.

The shake-flask method is considered the "gold standard" for determining thermodynamic, or equilibrium, solubility.[13][14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. This ensures that an undissolved solid remains at equilibrium.[14]

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

-

Phase Separation:

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant (the saturated solution).

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[11]

-

A standard calibration curve of the compound in the same buffer must be generated to accurately quantify the concentration.[12]

-

Caption: Shake-Flask Method for Thermodynamic Solubility.

Dissociation Constant (pKa): The Key to Ionization State

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[5] For a carboxylic acid like this compound, the pKa governs its charge state in different physiological environments, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets.[15] A typical carboxylic acid has a pKa in the range of 4-5.[16]

Potentiometric titration is a highly precise and common method for pKa determination.[17][18] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally.[15][19]

-

Solution Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent system.[19] If solubility is low, a co-solvent like methanol may be used, but it's important to note this can affect the measured pKa.[17]

-

Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl.[19]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of an acid.[19]

-

-

Titration:

-

Place the solution in a thermostatted vessel with continuous stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added. This generates a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the titration curve.[18] The first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence point.[15]

-

Caption: Logical Flow of pKa Determination by Titration.

Lipophilicity (LogP/LogD): Measuring the Fat-Loving Nature

Lipophilicity is a measure of a compound's affinity for a non-polar environment relative to a polar one.[6] It is a crucial parameter in ADME, influencing membrane permeability, plasma protein binding, and metabolic clearance.[20] The partition coefficient (LogP) refers to the distribution of the neutral species, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH.[5]

While the shake-flask method is the gold standard, RP-HPLC is a widely used and reliable indirect method for determining lipophilicity.[21][22] It is faster, requires less material, and is more amenable to automation.[5][20] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its n-octanol/water partition coefficient.

-

System Setup:

-

Use a standard RP-HPLC system with a C18 column.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

A set of standard compounds with known LogP values is injected into the HPLC system.

-

The retention time (t_R_) for each standard is measured.

-

The dead time (t_0_), the retention time of an unretained compound, is also determined.[21]

-

The capacity factor (k) is calculated for each standard using the formula: k = (t_R_ - t_0_) / t_0_.

-

A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log(k) values.

-

-

Sample Analysis:

-

Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

-

Measure its retention time and calculate its log(k) value.

-

Determine the LogP of the compound by interpolating its log(k) value on the calibration curve.

-

Conclusion and Future Directions

The physicochemical properties of this compound dictate its potential utility and challenges in drug development and material science. While computational tools provide a valuable starting point, the rigorous experimental determination of properties such as melting point, aqueous solubility, pKa, and lipophilicity is indispensable. The protocols outlined in this guide represent robust, validated methods for obtaining these critical data points. By systematically applying these techniques, researchers can build a comprehensive molecular profile, enabling informed decisions in lead optimization, formulation development, and the overall advancement of scientific inquiry involving this promising chemical entity.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Lipophilicity. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-hydroxy-3''-methylbiphenyl-3-carboxylic acid. Retrieved from [Link]

-

ASTM. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Trends in Analytical Chemistry. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Retrieved from [Link]

-

ResearchGate. (2025). Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. Retrieved from [Link]

-

ACS Publications. (n.d.). ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. Retrieved from [Link]

-

Environmental Science: Processes & Impacts. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

-

GIT Laboratory Journal. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1242336-68-0 [amp.chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. store.astm.org [store.astm.org]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. chem.indiana.edu [chem.indiana.edu]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid in Organic Solvents

Introduction

5-Chloro-3'-methylbiphenyl-3-carboxylic acid is a biphenyl derivative with a molecular structure that presents interesting challenges and opportunities in the context of its solubility in organic solvents. As a molecule featuring a carboxylic acid group, a chlorinated phenyl ring, and a methylated phenyl ring, its solubility behavior is governed by a complex interplay of polarity, hydrogen bonding capabilities, and non-polar surface area. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding and predicting the solubility of such compounds is a critical step in process chemistry, formulation development, and various analytical applications.[1]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[2][3] For this compound, its structure dictates a nuanced solubility profile.

The molecule can be deconstructed into three key functional regions, each contributing to its overall solubility characteristics:

-

The Carboxyl Group (-COOH): This is the primary polar and protic functional group in the molecule. It is capable of acting as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar and protic solvents like alcohols.[2]

-

The Biphenyl Core with Chlorine and Methyl Substituents: The biphenyl structure itself is largely non-polar and hydrophobic. The presence of a chlorine atom increases the molecular weight and introduces a mild polar component, while the methyl group enhances the non-polar character.

The balance between the polar carboxylic acid group and the largely non-polar substituted biphenyl core will determine the optimal solvent for dissolution. Carboxylic acids are generally soluble in less polar organic solvents such as ethers, alcohols, and chloroform.[2] The non-polar hydrocarbon portion of the molecule interacts favorably with non-polar solvent molecules through van der Waals forces.[2]

Predictive Analysis of Solubility

While experimental determination remains the gold standard, computational models are increasingly employed to predict the solubility of organic molecules.[4][5][6] These models, ranging from physics-based approaches to data-driven machine learning algorithms, can provide valuable estimations prior to extensive laboratory work.[1][4][7] For this compound, a qualitative prediction of its solubility in a range of common organic solvents can be made based on the principles of intermolecular forces.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The high polarity of the carboxylic acid group is incompatible with the non-polar nature of hexane. |

| Toluene | Non-polar (aromatic) | Moderate | The aromatic nature of toluene can interact favorably with the biphenyl core of the solute. |

| Dichloromethane | Polar aprotic | Moderate to High | Offers a balance of polarity to interact with the carboxylic acid group without being overly polar. |

| Acetone | Polar aprotic | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton. |

| Ethyl Acetate | Polar aprotic | High | Similar to acetone, the ester group can effectively solvate the carboxylic acid moiety. |

| Methanol | Polar protic | High | Capable of hydrogen bonding with the carboxylic acid group, promoting strong solute-solvent interactions. |

| Ethanol | Polar protic | High | Similar to methanol, its ability to hydrogen bond will facilitate dissolution. |

| Water | Polar protic | Very Low | The large, non-polar biphenyl structure will dominate, leading to poor aqueous solubility.[2] |

Experimental Determination of Solubility

The definitive method for ascertaining the solubility of this compound is through experimental measurement. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[4]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Methanol)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent (e.g., 5.0 mL) into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature. The van't Hoff equation can be used to describe the relationship between solubility and temperature.[4]

-

Solvent Polarity: As discussed, a solvent that can effectively interact with both the polar carboxylic acid group and the non-polar biphenyl core will be most effective.

-

Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[8][9] This is attributed to the formation of hydrogen-bonded bridges between the water and the carboxylic acid.

-

pH (in protic solvents): In protic solvents that can support ionization, the pH will have a dramatic effect. In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and will have different solubility characteristics.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While theoretical predictions provide a valuable starting point, precise and accurate solubility data must be obtained through rigorous experimental methods like the shake-flask technique. A comprehensive understanding of the interplay between the compound's structure and the solvent's properties is essential for selecting the optimal solvent system for any given application, from chemical synthesis to pharmaceutical formulation.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Physical Properties of Carboxylic Acids.

- A new model predicts how molecules will dissolve in different solvents. MIT News.

- Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Represent

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery.

- Solubility of Organic Compounds. Unknown Source.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts.

Sources

- 1. d-nb.info [d-nb.info]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Safe Handling of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide a comprehensive technical framework for the safe handling, storage, and emergency management of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid, ensuring scientific integrity and operational safety in a laboratory setting.

Section 1: Compound Identification and Physicochemical Properties

This compound is a biphenyl derivative that belongs to a class of compounds utilized in various research and development applications, including pharmaceutical synthesis. Due to its specific chemical structure, understanding its identity is the first step in a robust safety assessment.

Chemical Identity:

-

Systematic Name: this compound

-

Molecular Formula: C₁₄H₁₁ClO₂[1]

-

CAS Number: 1242336-68-0[1]

-

Molecular Weight: 246.69 g/mol [1]

While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not publicly available, data from analogous compounds—such as 3-biphenylcarboxylic acid and other chlorinated biphenyls—can be used to infer potential hazards. The safety protocols outlined in this guide are therefore based on established best practices for handling halogenated aromatic carboxylic acids.[2]

Section 2: Hazard Assessment and GHS Classification

Based on the toxicological profiles of structurally similar aromatic carboxylic acids, this compound should be handled as a substance with the potential to cause irritation and other health effects. The following Globally Harmonized System (GHS) classifications are anticipated and should be adopted as a precautionary measure.[2][3]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |

This table summarizes likely hazards based on data for analogous compounds.[2][3] All laboratory work must be preceded by a formal risk assessment performed by qualified personnel.

Section 3: Risk Mitigation and Safe Handling Workflow

A proactive approach to safety involves a systematic workflow from procurement to disposal. The following diagram illustrates the critical decision points and safety checks required when working with this compound.

Caption: Risk Mitigation Workflow for Handling Potentially Hazardous Compounds.

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is critical for minimizing exposure and ensuring experimental integrity.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

-

Eye Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards.[2]

-

Hand Protection: Nitrile or neoprene gloves. Gloves must be inspected before use and disposed of properly after handling.[7]

-

Body Protection: A lab coat with sleeves fully extended.[8]

-

Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood. If weighing outside of a ventilated enclosure, a respirator may be necessary based on the risk assessment.

Engineering Controls

All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[9] The fume hood should have a tested face velocity appropriate for handling powdered reagents.

Protocol for Weighing and Solution Preparation

This protocol is designed to minimize the generation and dispersal of airborne particulates.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Decontaminate the work surface within the hood.

-

Assemble all necessary equipment (spatula, weigh boat/paper, beaker, stir bar, solvent).

-

-

Weighing:

-

Tare the analytical balance with the weigh boat inside.

-

Carefully transfer the required amount of this compound from the stock container to the weigh boat. Avoid creating dust by using slow, deliberate movements.

-

Close the stock container immediately after dispensing.

-

-

Dissolution:

-

Place the beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.

-

Carefully add the weighed solid to the solvent. Do not add solvent to the solid, as this can cause splashing.

-

Cover the beaker (e.g., with a watch glass) to prevent vapor release while it dissolves.

-

-

Cleanup:

-

Dispose of the used weigh boat in the designated solid hazardous waste container.

-

Wipe the spatula and any potentially contaminated surfaces with a solvent-dampened towel, disposing of the towel as hazardous waste.[10]

-

Sources

- 1. usbio.net [usbio.net]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 6. my.alfred.edu [my.alfred.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Laboratory Spill Response Procedures | YSU [ysu.edu]

- 9. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 10. louisville.edu [louisville.edu]

potential biological activities of substituted biphenyl-3-carboxylic acids

An In-depth Technical Guide to the Potential Biological Activities of Substituted Biphenyl-3-Carboxylic Acids

Foreword

The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its inherent structural rigidity, coupled with the versatile reactivity of a carboxylic acid group, provides a unique platform for developing diverse molecular architectures with tailored biological functions.[1] This guide delves into the significant and varied biological activities of substituted biphenyl-3-carboxylic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the synthesis, mechanisms of action, and therapeutic potential of these compounds, grounded in quantitative data and validated experimental protocols.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The creation of the essential biphenyl framework is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method offers a robust and versatile pathway for forming the C-C bond between two aryl moieties, allowing for a wide range of structural diversity.[2] The fundamental logic behind choosing this reaction is its high tolerance for various functional groups on both coupling partners (the aryl halide and the arylboronic acid), which is critical for generating a library of substituted derivatives for biological screening.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a standard procedure for the synthesis of biphenyl-carboxylic acid derivatives.[3]

-

Reactant Preparation: In a reaction vessel, dissolve the starting aryl bromide (e.g., 3-bromobenzoic acid) (1.0 eq) and the desired substituted arylboronic acid (1.1 eq) in a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Base and Catalyst Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture. De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Palladium Catalyst: Introduce the palladium catalyst, commonly Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 100°C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with water and acidify with HCl (1M) to precipitate the product. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final substituted biphenyl-3-carboxylic acid.[3]

Synthesis Workflow Diagram

Caption: General workflow for synthesis via Suzuki-Miyaura cross-coupling.

Anticancer Activity

The biphenyl core is a recurring motif in compounds with significant antitumor properties.[4][5] Derivatives of biphenyl-3-carboxylic acid have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.

Mechanisms of Anticancer Action

Substituted biphenyl carboxylic acids may exert their anticancer effects by targeting multiple cellular pathways critical for cancer cell growth and survival.

-

Estrogen Receptor (ER) Modulation: In hormone-dependent cancers like specific types of breast cancer, some biphenyl derivatives can bind to estrogen receptors, acting as antagonists and thereby inhibiting the proliferative signals mediated by estrogen.[4]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Certain biphenyl amides have been shown to inhibit Cdk4, leading to cell cycle arrest, primarily at the G0/G1 phase, preventing cancer cells from replicating.[6][7]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some biphenyl derivatives can disrupt microtubule dynamics by inhibiting the polymerization of tubulin.[7] This leads to a halt in the cell cycle at the G2/M phase and can trigger apoptosis (programmed cell death).[7]

Caption: Potential anticancer mechanisms of biphenyl carboxylic acid derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Unsubstituted Biphenyl Carboxylic Acid | MCF-7 | 10.14 ± 2.05 | [4],[6] |

| Unsubstituted Biphenyl Carboxylic Acid | MDA-MB-231 | 10.78 ± 2.58 | [4],[6] |

| Benzyloxy Biphenyl Carboxylic Acid | MCF-7 | 9.92 ± 0.97 | [4],[6] |

| Benzyloxy Biphenyl Carboxylic Acid | MDA-MB-231 | 9.54 ± 0.85 | [4],[6] |

| Unsymmetrical Biphenyl (Compound 35) | A549, DU145, KB | 0.04 | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

The biphenyl carboxylic acid scaffold is the foundation for several widely used non-steroidal anti-inflammatory drugs (NSAIDs), including flurbiprofen and fenbufen.[3][8] Their primary mechanism involves the modulation of the inflammatory cascade.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of most biphenyl-based NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9]

-

COX Inhibition: These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[9] By blocking the active site of COX enzymes, these compounds prevent the synthesis of prostaglandins like PGE₂, thereby reducing the inflammatory response.[6]

Caption: Mechanism of action for NSAIDs via COX enzyme inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[10]

-

Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping and Administration: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the biphenyl carboxylic acid derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Edema Induction: Inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately after the injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

Antimicrobial Activity

The structural versatility of biphenyl carboxylic acids also lends them to development as antimicrobial agents, with activity reported against a range of bacteria and fungi.[5][11]

Mechanism of Antimicrobial Action

While varied, one promising target for biphenyl-based antibacterial agents is the FtsZ protein.

-

FtsZ Inhibition: FtsZ is a crucial cytoskeletal protein in bacteria, homologous to eukaryotic tubulin. It forms a "Z-ring" at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of this ring, blocking bacterial cell division and leading to cell death.[12] This target is attractive because it is highly conserved among bacteria but absent in human cells, suggesting a potential for selective toxicity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Organism | MIC Range (µg/mL) | Reference(s) |

| Biphenyl-benzamide derivatives (FtsZ Inhibitor) | Bacillus subtilis | 0.008 - 0.063 | [12] |

| Biphenyl-4-carboxylic acid hydrazide-hydrazones | E. coli, P. aeruginosa | 2.50 - 0.31 | [11] |

| Biphenyl-4-carboxylic acid hydrazide-hydrazones | C. albicans, A. niger | 1.25 - 0.10 | [11] |

| Polyhydric Biphenyl Derivatives (e.g., Compound 6i) | Gram-positive bacteria | As low as 3.13 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Structure-Activity Relationships (SAR)

Understanding how chemical modifications affect biological activity is paramount in drug design. For substituted biphenyl-3-carboxylic acids, several trends can be observed:

-

Lipophilicity and Anticancer Activity: The addition of lipophilic groups can enhance cell permeability and, in some cases, improve anticancer potency. For instance, the addition of a benzyloxy group slightly increased activity against breast cancer cells compared to the unsubstituted parent compound.[4]

-

Electronic Effects in Antimicrobial Activity: The presence and position of electron-withdrawing or electron-donating groups on the biphenyl rings significantly impact antimicrobial efficacy.[14] The specific effects are often dependent on the target organism and mechanism of action.

-

Role of the Carboxylic Acid: The carboxylic acid group is often crucial for activity. It can act as a hydrogen bond donor/acceptor or a key anchoring point within a biological target's binding site.[3][15] Its acidity (pKa) and polarity influence the compound's overall physicochemical properties, such as solubility and permeability.[15][16]

Conclusion and Future Perspectives

Substituted biphenyl-3-carboxylic acids are a remarkably versatile class of compounds with demonstrated potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The synthetic accessibility via the Suzuki-Miyaura coupling allows for extensive exploration of the chemical space to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular targets for compounds where the mechanism is not fully understood. The development of derivatives with improved pharmacokinetic profiles (ADME properties) will be critical for translating in vitro potency into in vivo efficacy. Given the rise of drug resistance, exploring these compounds against resistant cancer cell lines and multidrug-resistant bacterial strains is a particularly promising avenue for future investigation.

References

-

Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_180362.html][4]

-

Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Research Square. [URL: https://www.researchsquare.com/article/rs-4776859/v1][3]

-

A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. [URL: https://www.benchchem.com/blog/biphenyl-carboxylic-acid-derivatives-synthesis-biological-activity-and-therapeutic-potential/][1]

-

Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/potential-therapeutic-targets-of-3-biphenyl-4-fluoro-acetic-acid-a-technical-guide/][6]

-

Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3955610/][2]

-

Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501923s][7]

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace. [URL: https://typeset.io/papers/synthesis-and-anti-inflammatory-activity-of-some-novel-2q89w9h8][9]

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22017088/][10]

-

Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [URL: https://www.ijsdr.org/papers/IJSDR2112030.pdf][5]

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498263/][13]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10276092/][8]

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7580009/][17]

-

Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35763867/][12]

-

Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. ResearchGate. [URL: https://www.researchgate.net/publication/287517926_Synthesis_and_antimicrobial_studies_of_biphenyl-4-carboxylic_acid_2-aryl-4-oxo-thiazolidin-3-yl_-_amide][11]

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [URL: https://www.researchgate.net/publication/221840003_Synthesis_and_anti-inflammatory_activity_of_some_novel_biphenyl-4-carboxylic_acid_5-arylidene-2-aryl-4-oxothiazolidin-3-yl_amides][18]

-

Synthesis and biological activity of biphenyl group derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/336044719_Synthesis_and_biological_activity_of_biphenyl_group_derivatives][19]

-

Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20524427/][20]

-

BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [URL: https://www.ataman-kimya.com/biphenyl-carboxylic-acid_p2073.html]

-

Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate. [URL: https://www.researchgate.net/publication/335581109_Physical_properties_and_biological_applications_of_novel_substituted_biphenyl-sulfonamides][14]

-

Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/15548627.2023.2291938][21]

-

Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37236375/][22]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03531j][23]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/25/14/3208][24]

-

Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01729][15]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7264][25]

-

Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. [URL: https://www.med.upenn.edu/ittmat/assets/user-content/documents/Ballatore_JMedChem_2016.pdf][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 5. ijsdr.org [ijsdr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. itmat.upenn.edu [itmat.upenn.edu]

- 17. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 24. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids [mdpi.com]

- 25. mdpi.com [mdpi.com]

commercial availability and pricing of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

An In-depth Technical Guide on the Commercial Availability and Pricing of 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized chemical compound with niche applications in research and development, particularly within the pharmaceutical and agrochemical sectors. Its commercial availability is primarily limited to a select group of chemical suppliers that often synthesize the compound on demand. This guide provides a comprehensive overview of its market landscape, including key suppliers, pricing considerations, and crucial quality control measures to ensure the integrity of research outcomes. A thorough understanding of these factors is essential for effective project planning, budgeting, and the successful execution of scientific studies involving this molecule.

Commercial Availability and Supplier Landscape

The procurement of this compound is characterized by a make-to-order or limited stock model. Researchers should anticipate lead times and not assume immediate availability. The compound is listed by several reputable chemical suppliers, though stock levels can vary.

Table 1: Key Commercial Suppliers

| Supplier | Purity | Availability |

| BLD Pharmatech | 95% | In Stock |

| Toronto Research Chemicals | N/A | Inquire |

| Clearsynth | N/A | Inquire |

| A2B Chem | N/A | Inquire |

| AA Blocks | N/A | Inquire |

| Glentham Life Sciences | ≥98% | Inquire |

| Combi-Blocks | N/A | Inquire |

| AstaTech | N/A | Inquire |

| Angene | N/A | Inquire |

| BOC Sciences | N/A | Inquire |

| Chemspace | N/A | Inquire |

The designation "Inquire" typically signifies that the compound is synthesized upon request, which can influence both the delivery timeline and the final cost. Direct communication with the suppliers is crucial to ascertain current stock status and projected lead times.

Pricing Structure and Influential Factors

The cost of this compound is subject to significant variation based on several key factors:

-

Purity: Higher purity grades command a premium due to the additional purification steps required.

-

Quantity: While some cost savings may be realized with larger orders, the price per gram does not typically decrease as dramatically as with more common reagents.

-

Supplier: Pricing can differ between suppliers based on their synthesis routes, overhead costs, and market position.

-

Lead Time: Expedited synthesis and delivery will generally incur additional charges.

Due to the specialized nature of this chemical, researchers should budget accordingly, anticipating a higher cost per gram compared to more readily available laboratory chemicals.

Quality Control and Verification: A Non-Negotiable Protocol

The integrity of any research study is fundamentally linked to the quality of the starting materials. For a compound like this compound, which is often synthesized in small batches, rigorous quality control is paramount.

The Importance of the Certificate of Analysis (CoA)

Before placing an order, it is best practice to request a Certificate of Analysis for the specific batch being purchased. The CoA provides critical information regarding the purity and identity of the compound as determined by the supplier. However, independent verification is strongly recommended.

In-House Quality Control Workflow

A robust in-house quality control process is essential to validate the supplier's claims and ensure the material is suitable for its intended use. The following workflow is recommended:

Caption: Recommended in-house quality control workflow for incoming chemical reagents.

Step-by-Step Protocol for In-House Verification:

-

Documentation Review: Upon receipt, carefully examine the supplier's CoA, noting the batch number, analytical methods used, and reported purity.

-

Physical Inspection: Visually inspect the compound for expected physical properties such as color and form.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in an appropriate solvent for analysis.

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the chemical structure and identifying any organic impurities.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

-

-

Purity Determination:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the compound and detecting any non-volatile impurities.

-

-

Data Analysis and Comparison: Compare the spectra and chromatograms obtained from the in-house analysis with the data provided on the CoA and with reference data if available.

-

Disposition:

-

If the in-house data confirms the structure and meets or exceeds the specified purity, the material can be approved for use in experiments.

-

If significant discrepancies are observed, the material should be quarantined, and the supplier should be contacted immediately to address the issue.

-

Strategic Procurement Recommendations

To navigate the procurement process for this compound effectively, the following strategies are recommended:

-

Advance Planning: Initiate the purchasing process well in advance of the planned experimental start date to accommodate potentially long lead times.

-

Comparative Quoting: Obtain quotes from multiple suppliers to compare not only price but also lead times and available analytical data.

-

Prioritize Quality: While cost is a consideration, the primary focus should be on the quality and purity of the compound to ensure the reliability and reproducibility of research findings.

-

Establish Strong Supplier Relationships: Developing a good working relationship with reliable suppliers can be beneficial for future needs and for resolving any potential issues that may arise.

By adhering to these guidelines, researchers and drug development professionals can confidently source this compound, ensuring a foundation of quality for their scientific endeavors.

References

spectroscopic data (NMR, IR, MS) of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and purity assessment of this compound. As a substituted biphenyl carboxylic acid, this compound represents a class of molecules with significant applications in medicinal chemistry and materials science.[1][2] This document, intended for researchers and drug development professionals, details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in its characterization. We delve into the causality behind experimental choices and provide a detailed interpretation of the expected spectral features, grounding the analysis in established scientific principles.

Compound Identification

The subject of this guide is a biphenyl derivative featuring chloro, methyl, and carboxylic acid functional groups. These substitutions create a specific stereochemical environment that is reflected in its spectroscopic fingerprint.

| Identifier | Value | Source |

| IUPAC Name | 5-Chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid | ChemScene[3] |

| CAS Number | 1242336-68-0 | United States Biological[4], ChemScene[3] |

| Molecular Formula | C₁₄H₁₁ClO₂ | United States Biological[4], ChemScene[3] |

| Molecular Weight | 246.69 g/mol | United States Biological[4], ChemScene[3] |

| Chemical Structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the biphenyl rings and verifying the presence of all functional groups.

Principle & Experimental Rationale

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. ¹³C NMR complements this by identifying the number of unique carbon environments. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and keep the acidic proton from exchanging too rapidly, allowing for its observation.[5]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).[2]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to ensure all carbon signals appear as singlets.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR Workflow Diagram

Caption: A standard procedure for acquiring an IR spectrum using an ATR accessory.

Predicted Spectrum & Interpretation

The IR spectrum will be dominated by the strong absorptions of the carboxylic acid group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | The extreme broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state. [6][7] |

| ~2960-2850 | C-H stretch (Methyl) | Medium-Weak | Aliphatic C-H stretching vibrations. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | This is a key diagnostic peak. Its position indicates a conjugated aromatic carboxylic acid, likely in a dimeric form. [6][8] |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Medium | Characteristic vibrations of the benzene rings. |

| ~1300 | C-O stretch (Carboxylic Acid) | Medium | Coupled with O-H in-plane bending. |

| ~920 | O-H bend (Carboxylic Acid) | Medium, Broad | Out-of-plane bend, another characteristic of carboxylic acid dimers. |

| ~800-700 | C-Cl stretch | Medium-Strong | The position can vary, but it's expected in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation pattern under ionization.

Principle & Experimental Rationale

In a typical Electron Ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight. Excess energy causes the molecular ion to fragment in predictable ways, providing a unique fingerprint. The presence of chlorine is easily identified due to its isotopic signature (³⁵Cl and ³⁷Cl in an ~3:1 ratio), which results in an "M+2" peak.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions.

MS Workflow Diagram

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. usbio.net [usbio.net]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

A Theoretical Modeling Guide to 5-Chloro-3'-methylbiphenyl-3-carboxylic Acid: From Molecular Structure to Putative Bioactivity

This in-depth technical guide provides a comprehensive framework for the theoretical modeling of 5-Chloro-3'-methylbiphenyl-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to elucidate the physicochemical properties, conformational landscape, and potential biological activity of this and similar small molecules. This document emphasizes the rationale behind methodological choices, ensuring a robust and self-validating computational workflow.

Introduction: The Rationale for Theoretical Modeling

This compound is a biphenyl derivative, a structural motif prevalent in many biologically active compounds. The biphenyl scaffold provides a unique combination of rigidity and conformational flexibility, which is crucial for molecular recognition by biological targets.[1] The specific substitutions on this core structure—a chloro group, a methyl group, and a carboxylic acid—are expected to significantly influence its electronic properties, lipophilicity, and potential interactions with biomolecules.

Theoretical modeling offers a powerful, cost-effective, and time-efficient alternative to traditional experimental approaches for characterizing novel chemical entities.[2][3] By employing a range of computational methods, from quantum mechanics to classical molecular dynamics, we can predict a molecule's behavior at the atomic level. This guide will detail a multi-faceted modeling approach to build a comprehensive in-silico profile of this compound.

Molecular Structure and Initial Characterization

The first step in any theoretical study is to accurately represent the molecule of interest. The structure of this compound can be obtained from chemical databases such as PubChem.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Quantum Chemical Calculations: Unveiling Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding the electronic structure of molecules.[4] These methods provide insights into molecular orbitals, charge distribution, and reactivity, which are fundamental to a molecule's interaction with its environment.

Geometry Optimization

The initial 3D structure of the molecule must be optimized to find its lowest energy conformation. This is a critical step as all subsequent calculations depend on an accurate molecular geometry.

Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: DFT with a suitable functional, such as B3LYP.[5]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) is a good starting point for molecules of this size. For higher accuracy, a larger basis set such as 6-311+G(2d,p) can be employed.[5]

-

Solvation Model: To mimic physiological conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used, with water as the solvent.

-

Output Analysis: Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.[4]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

These properties can be directly obtained from the output of the geometry optimization calculation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Data Presentation: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | To be calculated | Electron-donating ability |

| LUMO Energy | To be calculated | Electron-accepting ability |

| HOMO-LUMO Gap | To be calculated | Chemical reactivity and stability |

| Dipole Moment | To be calculated | Polarity and solubility |

Molecular Dynamics Simulations: Exploring Conformational Dynamics

While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations allow us to observe its behavior over time.[2] This is particularly important for flexible molecules like biphenyls, where the torsional angle between the two phenyl rings can significantly impact biological activity.

Diagram: Theoretical Modeling Workflow

Caption: A comprehensive workflow for the theoretical modeling of small molecules.

Protocol: Molecular Dynamics Simulation

-

Force Field: A classical force field such as AMBER or CHARMM is suitable for organic molecules.

-

System Setup: The optimized structure of this compound is placed in a periodic box of water molecules. Ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure are gradually brought to the desired values (e.g., 300 K and 1 atm).

-

Production Run: A long simulation (e.g., 100 ns) is performed to sample the conformational space of the molecule.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine the preferred torsional angles, hydrogen bonding patterns, and other dynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling